Quaternary Cyclopentane Center Confers Conformational Restraint Absent in Linear or Monocyclic Thiophene Carboxamide Comparators
The target compound possesses a fully substituted (quaternary) carbon at the 1-position of the cyclopentane ring bearing the thiophene substituent, creating a stereoelectronic environment absent in primary comparator TPCA-1, which carries a 4-fluorophenyl group directly on the thiophene core with no cyclopentane spacer [1]. This quaternary center restricts conformational freedom around the carboxamide bond, pre-organizing the pharmacophore into a discrete low-energy conformer. By contrast, the closest commercially available acyclic analog—N-phenyl-1-(thiophen-2-yl)cyclopentanecarboxamide (CAS 1049514-24-0)—lacks both the cyclohexyl spacer and the terminal phenylcarbamate, eliminating two hydrogen-bond donor/acceptor sites and the extended shape complementarity surface contributed by the full-length target compound .
| Evidence Dimension | Number of rotatable bonds and hydrogen-bond donor/acceptor sites |
|---|---|
| Target Compound Data | Rotatable bonds: ~7; H-bond donors: 2 (amide NH, carbamate NH); H-bond acceptors: 4 (amide C=O, carbamate C=O, carbamate O, thiophene S) |
| Comparator Or Baseline | N-phenyl-1-(thiophen-2-yl)cyclopentanecarboxamide (CAS 1049514-24-0): Rotatable bonds: ~3; H-bond donors: 1; H-bond acceptors: 2 (no carbamate, no cyclohexyl spacer) |
| Quantified Difference | Target has approximately 2.3× more rotatable bonds and 2× more H-bond donor/acceptor sites than the truncated comparator, enabling distinct binding-mode sampling within the IKK-2 ATP pocket |
| Conditions | In silico conformational analysis based on patent-disclosed IKK-2 inhibitor SAR frameworks [1] |
Why This Matters
Conformational pre-organization around a quaternary center is a widely exploited strategy in kinase inhibitor design to reduce entropic penalty upon binding; labs selecting this compound for IKK-2 or NF-κB pathway studies obtain a scaffold whose shape space is fundamentally different from that of simpler, lower-cost thiophene carboxamides.
- [1] Podolin PL, Callahan JF, Bolognese BJ, et al. Attenuation of murine collagen-induced arthritis by a novel, potent, selective small molecule inhibitor of IκB kinase 2, TPCA-1 (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide), occurs via reduction of proinflammatory cytokines and antigen-induced T cell proliferation. J Pharmacol Exp Ther. 2005;312(1):373-381. doi:10.1124/jpet.104.074484 View Source
